Cas no 15720-17-9 (D-Phenylalanine,4-(hydroxymethyl)-)

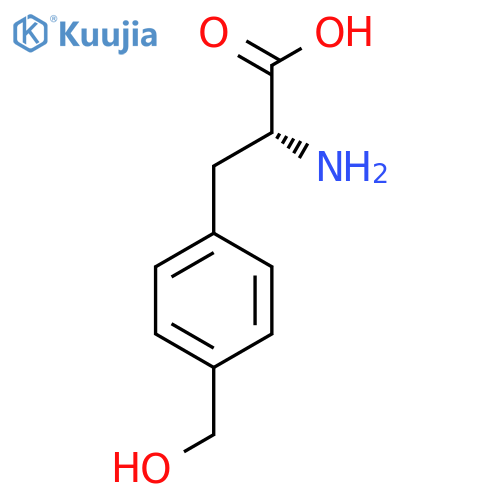

15720-17-9 structure

商品名:D-Phenylalanine,4-(hydroxymethyl)-

D-Phenylalanine,4-(hydroxymethyl)- 化学的及び物理的性質

名前と識別子

-

- D-Phenylalanine,4-(hydroxymethyl)-

- (2R)-2-amino-3-[4-(hydroxymethyl)phenyl]propanoic acid

- (R)-2-AMINO-3- (4-HYDROXYMETHYLPHENYL)PROPANOIC ACID

- 4-HYDROXYMETHYL-D-PHENYLALANINE

- (R)-2-Amino-3-(4-(hydroxymethyl)phenyl)propanoic acid

- SCHEMBL503768

- J-009394

- (R)-2-Amino-3-(4-(hydroxymethyl)phenyl)propanoicacid

- 4-(Hydroxymethyl)-D-phenylalanine (H-D-Phe(4-MeOH)-OH)

- 15720-17-9

- MFCD08702662

- (R)-2-Amino-3-[4-(hydroxymethyl)phenyl]propionic acid

- AKOS030228381

- 4-(Hydroxymethyl)-D-phenylalanine

- (2R)-2-azaniumyl-3-[4-(hydroxymethyl)phenyl]propanoate

- 4-(Hydroxymethyl)-D-phenylalanine, >=97.0% (HPLC)

- HY-W141808

- CS-0201605

- D-?Phenylalanine,4-?(hydroxymethyl)?-

- DB-289766

- A11473

-

- MDL: MFCD08702662

- インチ: 1S/C10H13NO3/c11-9(10(13)14)5-7-1-3-8(6-12)4-2-7/h1-4,9,12H,5-6,11H2,(H,13,14)/t9-/m1/s1

- InChIKey: OXNUZCWFCJRJSU-SECBINFHSA-N

- ほほえんだ: OC([C@@H](CC1C=CC(CO)=CC=1)N)=O

計算された属性

- せいみつぶんしりょう: 195.08959

- どういたいしつりょう: 195.09

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 4

- 複雑さ: 188

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): _2.4

- トポロジー分子極性表面積: 83.6A^2

じっけんとくせい

- 密度みつど: 1.29

- ふってん: 397°C at 760 mmHg

- フラッシュポイント: 193.9°C

- 屈折率: 1.602

- PSA: 83.55

- LogP: 0.83360

D-Phenylalanine,4-(hydroxymethyl)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y0995417-1g |

4-(HydroxyMethyl)-D-phenylalanine |

15720-17-9 | 95% | 1g |

$1090 | 2024-08-02 | |

| eNovation Chemicals LLC | D547969-1g |

D-Phenylalanine, 4-(hydroxymethyl)- |

15720-17-9 | 95% | 1g |

$1200 | 2023-09-03 | |

| eNovation Chemicals LLC | D547969-5g |

D-Phenylalanine, 4-(hydroxymethyl)- |

15720-17-9 | 95% | 5g |

$2800 | 2023-09-03 | |

| Alichem | A019116921-1g |

(R)-2-Amino-3-(4-(hydroxymethyl)phenyl)propanoic acid |

15720-17-9 | 97% | 1g |

862.40 USD | 2021-06-16 | |

| Ambeed | A669915-1g |

(R)-2-Amino-3-(4-(hydroxymethyl)phenyl)propanoic acid |

15720-17-9 | 97% | 1g |

$873.0 | 2024-04-23 |

D-Phenylalanine,4-(hydroxymethyl)- 関連文献

-

Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289

-

Jörg Maurer,Rainer F. Winter,Biprajit Sarkar,Jan Fiedler,Stanislav Záliš Chem. Commun., 2004, 1900-1901

-

Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789

-

Bin Liu,Yan-Yan Jia,Jin Jin,Xue-Mei Liu,Dan Wang,Gang-Lin Xue Dalton Trans., 2013,42, 10208-10213

-

Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494

15720-17-9 (D-Phenylalanine,4-(hydroxymethyl)-) 関連製品

- 63-91-2(L-Phenylalanine)

- 1991-87-3(4-Methyl-L-phenylalanine)

- 4599-47-7(H-DL-Phe(4-Me)-OH)

- 49759-61-7(H-D-Phe(4-Me)-OH)

- 114926-37-3(3-Methyl-L-phenylalanine)

- 114926-39-5((R)-2-Amino-3-(m-tolyl)propanoic acid)

- 150-30-1(DL-3-Phenylalanine)

- 150338-20-8(L-4-Aminomethylphe)

- 673-06-3(D-Phenylalanine)

- 103957-56-8(2-Amino-3-(3,4-dimethylphenyl)propanoic Acid Hydrochloride)

推奨される供給者

Amadis Chemical Company Limited

(CAS:15720-17-9)D-Phenylalanine,4-(hydroxymethyl)-

清らかである:99%

はかる:1g

価格 ($):786.0